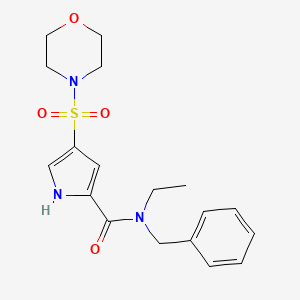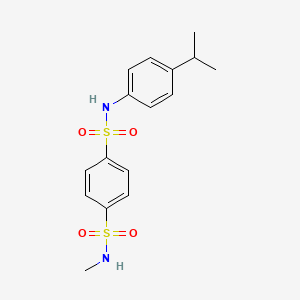
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as MPD, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPD is a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
科学研究应用
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of intraocular pressure in the eye. Therefore, this compound has been investigated as a potential treatment for glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss.
Furthermore, this compound has also been studied for its anticonvulsant properties. It has been shown to inhibit carbonic anhydrase in the brain, which can reduce the severity and frequency of seizures in animal models. Therefore, this compound has been investigated as a potential treatment for epilepsy, a neurological disorder characterized by recurrent seizures.
In addition, this compound has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of carbonic anhydrase enzymes that are overexpressed in many types of cancer cells.
作用机制
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is a sulfonamide-based compound that acts as a potent inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. This compound binds to the active site of carbonic anhydrase enzymes and inhibits their activity, which can lead to a decrease in intraocular pressure, a reduction in the severity and frequency of seizures, and an inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by this compound can lead to various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which can reduce the risk of vision loss in patients with glaucoma. The inhibition of carbonic anhydrase in the brain can reduce the severity and frequency of seizures in patients with epilepsy. The inhibition of carbonic anhydrase in cancer cells can inhibit their growth and proliferation, which can potentially lead to the development of new anticancer therapies.
实验室实验的优点和局限性
One of the advantages of using 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments or in vivo studies.
未来方向
There are several future directions for the research on 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One direction is the development of new derivatives of this compound that have improved potency and selectivity for specific carbonic anhydrase isoforms. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Furthermore, the development of new delivery systems for this compound can potentially improve its bioavailability and reduce its toxicity, which can lead to the development of new therapies with improved efficacy and safety.
合成方法
The synthesis of 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12(2)13-4-6-14(7-5-13)18-24(21,22)16-10-8-15(9-11-16)23(19,20)17-3/h4-12,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYTSVNHNZEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)

![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
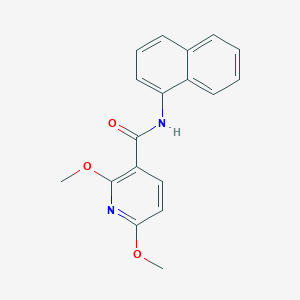
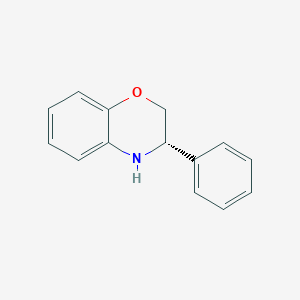
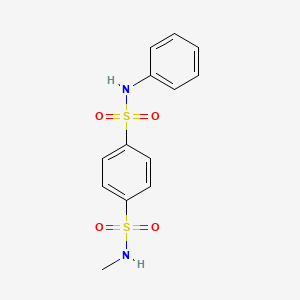
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
